Desbutal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8028-71-5 |

|---|---|

Molecular Formula |

C21H34ClN3O3 |

Molecular Weight |

412.0 g/mol |

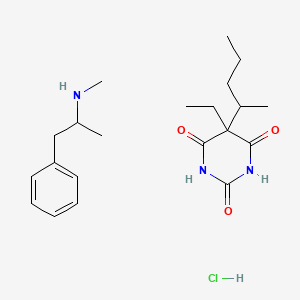

IUPAC Name |

5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione;N-methyl-1-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H18N2O3.C10H15N.ClH/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;1-9(11-2)8-10-6-4-3-5-7-10;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);3-7,9,11H,8H2,1-2H3;1H |

InChI Key |

OVVVDQPFLUEXOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.CC(CC1=CC=CC=C1)NC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Desbutal: Chemical Identity, and Component Analysis

This technical guide provides a comprehensive overview of Desbutal, a discontinued pharmaceutical product. The focus is on its chemical identity, including its IUPAC name and CAS number, and a detailed examination of its constituent active pharmaceutical ingredients. Due to the discontinuation of this compound, this guide synthesizes information on its components, methamphetamine hydrochloride and pentobarbital sodium, to provide relevant data for researchers, scientists, and drug development professionals.

Chemical Identification of this compound

This compound was the brand name for a combination drug product. As a mixture, its chemical identifiers are based on its components.

| Identifier | Value |

| IUPAC Name | 5-ethyl-5-(pentan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione compound with N-methyl-1-phenylpropan-2-amine (1:1) hydrochloride[1] |

| CAS Number | 8028-71-5[1][2] |

| Molecular Formula | C21H34ClN3O3[1][2] |

| Molecular Weight | 411.97 g/mol [1] |

Composition of this compound

This compound was a fixed-dose combination of a central nervous system (CNS) stimulant and a CNS depressant.[3] The product contained methamphetamine hydrochloride and pentobarbital sodium.[1][3] It was manufactured by Abbott Laboratories and was marketed for conditions such as depression, obesity, narcolepsy, and parkinsonism before being discontinued due to a high potential for abuse.[1][3]

The logical relationship of this compound's components can be visualized as follows:

Component Analysis: Methamphetamine Hydrochloride

Methamphetamine is a potent central nervous system stimulant. In this compound, it was included for its stimulant effects.

3.1. Signaling Pathway of Methamphetamine

Methamphetamine's primary mechanism of action involves the disruption of normal dopamine, norepinephrine, and serotonin signaling in the brain. It increases the release and blocks the reuptake of these neurotransmitters, leading to an accumulation in the synaptic cleft. The following diagram illustrates the simplified signaling pathway affected by methamphetamine.

3.2. Experimental Protocol: Quantification of Methamphetamine in Biological Samples

A common method for the quantification of methamphetamine in biological matrices (e.g., blood, urine) is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of methamphetamine in a plasma sample.

Materials:

-

Plasma sample

-

Internal standard (e.g., methamphetamine-d5)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA)

-

GC-MS system

Procedure:

-

Sample Preparation: To 1 mL of plasma, add the internal standard.

-

Liquid-Liquid Extraction: Add 5 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the residue in 50 µL of MBTFA and heat at 70°C for 20 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Column: Phenyl-methyl siloxane capillary column.

-

Oven Program: Start at 80°C, ramp to 250°C.

-

MS Detection: Selected Ion Monitoring (SIM) mode.

-

Component Analysis: Pentobarbital Sodium

Pentobarbital is a short-acting barbiturate that acts as a central nervous system depressant.

4.1. Signaling Pathway of Pentobarbital

Pentobarbital enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx, hyperpolarization of the neuron, and an overall inhibitory effect on the central nervous system.

References

Historical Formulation of Desbutal Tablets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the historical formulation of Desbutal, a combination drug product previously manufactured by Abbott Laboratories. This compound contained the central nervous system stimulant methamphetamine hydrochloride and the sedative-hypnotic pentobarbital sodium. Due to a high potential for abuse, it was discontinued in 1973.[1] This document outlines the probable formulation, manufacturing processes, and quality control methods based on pharmaceutical practices of the mid-20th century.

Core Formulation Data

This compound was a unique biphasic tablet, designed to provide both immediate and sustained release of its active pharmaceutical ingredients (APIs).[1] The tablet consisted of two distinct layers: a yellow layer for the immediate release of pentobarbital sodium and a blue layer for the sustained release of methamphetamine hydrochloride, utilizing Abbott's "Gradumet" technology.[1]

Several dosage strengths of this compound were marketed, maintaining a consistent ratio of pentobarbital sodium to methamphetamine hydrochloride.[1]

| Dosage Strength | Methamphetamine Hydrochloride (Sustained Release) | Pentobarbital Sodium (Immediate Release) |

| This compound 5 | 5 mg | 30 mg |

| This compound 10 | 10 mg | 60 mg |

| This compound 15 | 15 mg | 90 mg |

While the exact excipients used in this compound are not publicly available in detail, a plausible formulation can be constructed based on common pharmaceutical practices of the 1960s and 1970s for biphasic and sustained-release tablets.

Table 1: Plausible Excipient Profile for a this compound Biphasic Tablet

| Component | Layer | Function | Potential Excipients |

| Active Ingredients | |||

| Methamphetamine HCl | Sustained Release (Blue) | CNS Stimulant | - |

| Pentobarbital Sodium | Immediate Release (Yellow) | Sedative-Hypnotic | - |

| Excipients | |||

| Sustained Release Layer (Blue) | |||

| Hydrophilic Matrix Former | Sustained Release (Blue) | Controls drug release | Hydroxypropyl methylcellulose (HPMC), Methylcellulose |

| Filler/Binder | Sustained Release (Blue) | Bulk, Cohesion | Microcrystalline Cellulose, Dibasic Calcium Phosphate |

| Lubricant | Sustained Release (Blue) | Reduce friction during compression | Magnesium Stearate, Stearic Acid |

| Glidant | Sustained Release (Blue) | Improve powder flow | Colloidal Silicon Dioxide, Talc |

| Colorant | Sustained Release (Blue) | Identification | FD&C Blue No. 1 or other approved blue dyes |

| Immediate Release Layer (Yellow) | |||

| Filler/Binder | Immediate Release (Yellow) | Bulk, Cohesion | Lactose, Starch, Microcrystalline Cellulose |

| Disintegrant | Immediate Release (Yellow) | Promotes tablet breakup | Starch, Alginic Acid |

| Lubricant | Immediate Release (Yellow) | Reduce friction during compression | Magnesium Stearate, Stearic Acid |

| Glidant | Immediate Release (Yellow) | Improve powder flow | Colloidal Silicon Dioxide, Talc |

| Colorant | Immediate Release (Yellow) | Identification | FD&C Yellow No. 5 or other approved yellow dyes |

Manufacturing Process

The production of a biphasic tablet like this compound would have involved a multi-step manufacturing process, likely utilizing a specialized bi-layer tablet press.

Experimental Protocols

Quality control during the manufacturing of this compound would have been crucial to ensure the correct dosage and release profiles of the two active ingredients. The following are likely experimental protocols based on the United States Pharmacopeia (USP) standards of the era.

Content Uniformity

Objective: To ensure that each tablet contains the proper amount of methamphetamine hydrochloride and pentobarbital sodium.

Methodology:

-

A random sample of tablets (typically 10) would be selected from a batch.

-

Each tablet would be individually crushed and the active ingredients extracted using a suitable solvent system.

-

The concentration of each API would be determined using a validated analytical method, likely UV-Visible spectrophotometry, which was a common technique at the time. Specific wavelengths would be chosen to minimize interference between the two compounds, or a separation technique like column chromatography might have been employed prior to spectrophotometric analysis.

-

The results for each tablet would be compared against the label claim, with acceptance criteria defined by the USP.

Disintegration Test (for Immediate-Release Layer)

Objective: To determine the time it takes for the immediate-release layer to disintegrate in a simulated gastric fluid.

Methodology:

-

The USP disintegration apparatus would be used, consisting of a basket-rack assembly submerged in a beaker of simulated gastric fluid (e.g., 0.1 N HCl) maintained at 37°C.

-

One tablet would be placed in each of the six tubes of the basket.

-

The apparatus would be started, and the time for the tablets to disintegrate and pass through the screen would be recorded.

-

For an immediate-release formulation, the disintegration time would be expected to be within a short timeframe (e.g., under 30 minutes) as specified by the USP.

Dissolution Test (for Sustained-Release Layer)

Objective: To evaluate the in-vitro release profile of methamphetamine hydrochloride from the sustained-release layer over an extended period.

Methodology:

-

The USP dissolution apparatus, likely Apparatus 1 (rotating basket) or Apparatus 2 (paddle), would be used.[2]

-

The dissolution medium would be a buffered solution simulating intestinal fluid, maintained at 37°C.

-

A single tablet would be placed in each dissolution vessel.

-

At specified time intervals (e.g., 1, 2, 4, 8 hours), samples of the dissolution medium would be withdrawn.

-

The concentration of methamphetamine hydrochloride in each sample would be determined by UV-Visible spectrophotometry.

-

The cumulative percentage of drug released over time would be calculated and compared against established specifications to ensure a gradual and controlled release.

Signaling Pathways of Active Ingredients

The therapeutic and adverse effects of this compound were a result of the combined actions of its two active ingredients on the central nervous system.

Methamphetamine Hydrochloride

Methamphetamine is a potent psychostimulant that primarily acts by increasing the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and by blocking their reuptake.

Pentobarbital Sodium

Pentobarbital is a barbiturate that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This leads to a prolonged opening of the chloride ion channel, hyperpolarization of the neuronal membrane, and a general depression of the central nervous system.

References

An In-depth Technical Guide on the Pharmacological Interaction of Methamphetamine and Pentobarbital in Desbutal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for scientific and research purposes only. Methamphetamine and pentobarbital are controlled substances with a high potential for abuse and dependence. This information should not be used for any non-medical or illicit purposes.

Executive Summary

Desbutal was a combination pharmaceutical product containing methamphetamine hydrochloride, a central nervous system (CNS) stimulant, and pentobarbital sodium, a barbiturate CNS depressant.[1][2][3][4] Marketed by Abbott Laboratories, it was prescribed for conditions such as obesity, narcolepsy, and depression.[1][2][4] The therapeutic rationale was to utilize the anorectic and stimulant effects of methamphetamine while mitigating potential adverse effects like anxiety and insomnia with the sedative properties of pentobarbital.[1][5] This technical guide provides a detailed analysis of the pharmacological interaction between these two active components, focusing on their pharmacokinetics, pharmacodynamics, and the methodologies used to study such interactions.

Pharmacology of Individual Components

Methamphetamine

Methamphetamine is a potent psychostimulant belonging to the phenethylamine and amphetamine classes.[6] Its primary mechanism of action involves increasing the synaptic concentrations of monoamine neurotransmitters, particularly dopamine, norepinephrine, and serotonin.[7][8] This is achieved by promoting their release from presynaptic terminals and inhibiting their reuptake. Chronic or high-dose use is associated with significant neurotoxic effects, including damage to dopamine and serotonin neurons.[7][9]

Pentobarbital

Pentobarbital is a short-to-intermediate acting barbiturate.[10] Its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor. By binding to the receptor, it potentiates and prolongs the inhibitory effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to widespread CNS depression.[10] This results in sedative, hypnotic, and anticonvulsant effects. Barbiturates carry a high risk of dependence and can cause severe respiratory depression in overdose.[9][10]

Pharmacological Interaction

The interaction between methamphetamine and pentobarbital is complex, involving both pharmacokinetic and pharmacodynamic components. The combination aims to balance the opposing effects of a stimulant and a depressant on the CNS.

Pharmacokinetic Interaction

The primary site for potential pharmacokinetic interaction is hepatic metabolism via the cytochrome P450 (CYP) enzyme system. Both methamphetamine and pentobarbital are substrates for CYP enzymes.

-

Methamphetamine Metabolism: Primarily metabolized by CYP2D6.[11][12] It can also induce other CYP enzymes.

-

Pentobarbital Metabolism: Metabolized by CYP enzymes, although the specific major isoforms are less clearly defined in the provided literature.

Co-administration can lead to competition for the same metabolic enzymes, potentially altering the clearance and half-life of one or both drugs. Furthermore, methamphetamine has been shown to induce certain CYP enzymes, which could accelerate the metabolism of co-administered drugs.

Table 1: Effects of Methamphetamine on Cytochrome P450 Enzymes (from animal studies)

| CYP Isozyme | Observed Effect in Animal Models | Reference Species |

|---|---|---|

| CYP2D6 | Primary enzyme for metabolism | Rat, Human (inferred) |

| CYP2C6 | Induced by methamphetamine pretreatment | Rat |

| CYP2D subfamily | Activity increased by methamphetamine pretreatment | Rat |

| CYP1A2 | Enzyme activity increased | Guinea Pig |

| CYP3A | No significant effect on activity | Guinea Pig |

Data synthesized from references[7][11][12][13][14]

Pharmacodynamic Interaction

The pharmacodynamic interaction occurs at the level of neurotransmitter systems and neuronal function. Methamphetamine's stimulant effects are primarily mediated by the dopaminergic and noradrenergic systems, while pentobarbital's depressant effects are mediated by the GABAergic system.

A study on a similar combination (amphetamine and cyclobarbitone) in humans revealed that the mixture:

-

Impaired performance on tasks significantly less than the barbiturate alone.

-

Increased pulse rate to a similar degree as amphetamine alone.

-

Produced subjective feelings of "elation" more frequently than either drug administered individually.[2]

This suggests that the stimulant properties of amphetamines can counteract the sedative and performance-impairing effects of barbiturates. The enhanced euphoric effect may result from a synergistic interaction between dopamine release and GABAergic inhibition.

Furthermore, studies in mice have shown that phenobarbital, another barbiturate, can block methamphetamine-induced neurotoxicity by preventing the depletion of dopamine and tyrosine hydroxylase.[4][5][15] This neuroprotective effect appears to be independent of thermoregulation, suggesting a direct cellular mechanism.[4]

Signaling Pathway and Interaction Diagrams

The following diagrams illustrate the proposed mechanisms of interaction.

Caption: Opposing actions of Methamphetamine (stimulant) and Pentobarbital (depressant) at a synapse.

Caption: Potential metabolic interaction of Methamphetamine and Pentobarbital via CYP450 enzymes.

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating findings. Below is a representative protocol for an in vivo study to assess the neurochemical interaction between methamphetamine and pentobarbital, based on published methodologies.[4][5][16][17]

Representative Protocol: In Vivo Neurochemical Analysis in a Murine Model

1. Objective: To determine the effect of pentobarbital on methamphetamine-induced changes in striatal dopamine levels.

2. Animal Model:

-

Species: Male C57BL/6 mice.

-

Age: 8-10 weeks.

-

Housing: Standard housing conditions, 12-hour light/dark cycle, ad libitum access to food and water. Acclimatize animals for at least 7 days prior to experimentation.

3. Experimental Groups (n=8-10 per group):

-

Group 1 (Control): Saline vehicle injection.

-

Group 2 (METH only): Methamphetamine (15 mg/kg, i.p.).

-

Group 3 (PENTO only): Pentobarbital (e.g., 20-40 mg/kg, i.p.).

-

Group 4 (METH + PENTO): Pentobarbital administered 30 minutes prior to methamphetamine.

4. Dosing Regimen:

-

Based on neurotoxicity studies, a multi-dose regimen can be used.[4] For acute effects, a single dose is appropriate. All injections administered intraperitoneally (i.p.).

-

Pentobarbital: Administered 30 minutes before methamphetamine to ensure it is active during the peak effect of the stimulant.

-

Methamphetamine: A single dose of 15 mg/kg.

5. Sample Collection and Analysis:

-

Time Point: Euthanize animals 2 hours after the final drug administration.

-

Anesthesia: Overdose of pentobarbital (e.g., 60 mg/kg, i.p.) or isoflurane.[17]

-

Dissection: Rapidly dissect the striatum from the brain on an ice-cold surface.

-

Quantification: Homogenize tissue samples and analyze for dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[3] This is a highly sensitive and specific method for quantifying neurotransmitters in tissue.[18]

6. Data Analysis:

-

Compare neurotransmitter concentrations across the four groups using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's) to determine significant differences between groups.

Caption: Flowchart of a representative in vivo study to assess neurochemical interactions.

Conclusion

The interaction between methamphetamine and pentobarbital, as formulated in this compound, is a classic example of a stimulant-depressant combination designed to achieve a specific therapeutic window by balancing opposing pharmacological effects. The primary interaction is pharmacodynamic, with methamphetamine's excitatory effects on monoaminergic systems being counteracted by pentobarbital's potentiation of GABAergic inhibition. There is also a clear potential for pharmacokinetic interactions at the level of CYP450 metabolism, which could alter the drugs' efficacy and safety profiles. Modern analytical and in vivo experimental techniques provide the necessary tools for researchers to precisely dissect these complex interactions, offering valuable insights for the development of novel CNS-targeted therapies.

References

- 1. Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Actions of a mixture of amphetamine and a barbiturate in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenobarbital and dizocilpine can block methamphetamine-induced neurotoxicity in mice by mechanisms that are independent of thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Amphetamine - Wikipedia [en.wikipedia.org]

- 7. Methamphetamine administration increases hepatic CYP1A2 but not CYP3A activity in female guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. METHAMPHETAMINE TOXICITY AND MESSENGERS OF DEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Barbiturate - Wikipedia [en.wikipedia.org]

- 11. apsf.org [apsf.org]

- 12. accurateclinic.com [accurateclinic.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Methamphetamine Disturbs Gut Homeostasis and Reshapes Serum Metabolome, Inducing Neurotoxicity and Abnormal Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

Original Therapeutic Indications for Desbutal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desbutal, a combination pharmaceutical developed by Abbott Laboratories, contained the potent central nervous system (CNS) stimulant methamphetamine hydrochloride and the short-acting barbiturate pentobarbital sodium. Marketed in the mid-20th century, its therapeutic rationale was based on the synergistic and counteractive effects of its components. This technical guide provides a comprehensive overview of the original therapeutic indications for this compound, including available quantitative data, reconstructed experimental protocols from contemporaneous studies, and detailed signaling pathways of its constituent active pharmaceutical ingredients. This compound was ultimately withdrawn from the market in 1973 by the U.S. Food and Drug Administration (FDA) due to its high potential for abuse and dependence.[1][2]

Introduction

This compound was a fixed-dose combination drug designed to leverage the therapeutic effects of a stimulant and a sedative-hypnotic. The formulation aimed to mitigate the side effects of each component; the pentobarbital was intended to reduce the anxiety and agitation associated with methamphetamine, while the methamphetamine was meant to counteract the drowsiness caused by the pentobarbital.[1] This combination was marketed for a range of conditions, capitalizing on the perceived benefits of this dual-action approach.

Original Therapeutic Indications

This compound was primarily indicated for the following conditions:

-

Depression: Amphetamine-class drugs were among the first pharmacological treatments for depression, valued for their mood-elevating and energizing effects.[1][3][4]

-

Obesity (as an anorectic): The appetite-suppressant properties of methamphetamine made it a common prescription for weight loss.[1][3][4]

-

Narcolepsy: The stimulant effects of methamphetamine were utilized to combat the excessive daytime sleepiness characteristic of narcolepsy.[1][3][4]

-

Parkinsonism: Methamphetamine was used to alleviate some of the motor symptoms of Parkinson's disease.[1][3][4]

-

Alcoholism: It was also used in the management of alcoholism, though the specific therapeutic goals for this indication are less clearly documented in available resources.[1][3][4]

-

Off-Label Uses: this compound was also prescribed for a variety of other conditions not formally listed in its primary indications.[3][4]

Quantitative Data

| Methamphetamine Hydrochloride | Pentobarbital Sodium |

| 5 mg | 30 mg |

| 10 mg | 60 mg |

| 15 mg | 90 mg |

Reconstructed Experimental Protocols

Detailed experimental protocols from the original clinical trials of this compound are scarce. The following are reconstructed methodologies based on common clinical trial practices of the mid-20th century for similar drug classes and indications.

Obesity (Anorectic) Trials

-

Objective: To evaluate the efficacy of this compound as an adjunct to dietary restriction in promoting weight loss in obese subjects.

-

Study Design: A double-blind, placebo-controlled, randomized clinical trial.

-

Participant Population: Adult male and female subjects with a body mass index (BMI) exceeding a predefined threshold, otherwise in good health.

-

Methodology:

-

Participants would undergo a baseline assessment including weight, height, vital signs, and a dietary consultation.

-

Subjects would be randomly assigned to receive either this compound or a placebo for a period of 8-12 weeks.

-

All participants would be instructed to follow a calorie-restricted diet.

-

Weekly or bi-weekly visits would be scheduled to monitor weight loss, side effects, and adherence to the treatment regimen.

-

-

Primary Endpoint: Mean weight loss from baseline in the this compound group compared to the placebo group.

-

Secondary Endpoints: Percentage of subjects achieving a certain percentage of weight loss (e.g., 5% or 10%), and assessment of adverse events.

Depression Trials

-

Objective: To assess the antidepressant efficacy of this compound in patients with depressive disorders.

-

Study Design: A multi-center, randomized, placebo-controlled or active-comparator (e.g., another stimulant or antidepressant) trial.

-

Participant Population: Adult patients diagnosed with depression based on the prevailing diagnostic criteria of the era.

-

Methodology:

-

Participants would undergo a psychiatric evaluation at baseline, including a standardized depression rating scale (e.g., a precursor to the Hamilton Depression Rating Scale).

-

Subjects would be randomized to receive this compound, a placebo, or an active comparator for 6-8 weeks.

-

Regular follow-up visits would be conducted to assess changes in depressive symptoms, side effects, and overall clinical improvement.

-

-

Primary Endpoint: Change from baseline in the total score of the depression rating scale.

-

Secondary Endpoints: Response rates (percentage of patients with a significant reduction in symptoms) and remission rates.

Signaling Pathways

Methamphetamine Signaling Pathway

Methamphetamine primarily exerts its effects by increasing the synaptic concentrations of dopamine, and to a lesser extent, norepinephrine and serotonin.

Caption: Methamphetamine's mechanism of action in a dopaminergic neuron.

Pentobarbital Signaling Pathway

Pentobarbital acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA.

Caption: Pentobarbital's modulation of the GABAA receptor.

This compound's Combined Effect: A Conceptual Workflow

The therapeutic rationale for this compound was based on the interplay between its two active ingredients.

References

- 1. Activation of α6-containing GABAA receptors by pentobarbital occurs through a different mechanism than activation by GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methamphetamine Alters Vesicular Monoamine Transporter-2 Function and Potassium-Stimulated Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentobarbital Sodium: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. Methamphetamine - Wikipedia [en.wikipedia.org]

The Dichotomous Actions of Desbutal: A Technical Guide to its Central Nervous System Mechanisms

References

- 1. Activation and block of recombinant GABAA receptors by pentobarbitone: a single-channel study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methamphetamine Alters Vesicular Monoamine Transporter-2 Function and Potassium-Stimulated Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. resources.tocris.com [resources.tocris.com]

- 6. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentobarbital differentially inhibits N-methyl-D-aspartate and kainate-stimulated [3H]noradrenaline overflow in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Desbutal's Active Ingredients

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures and properties of the active ingredients formerly found in the combination drug Desbutal: Pentobarbital Sodium and Methamphetamine Hydrochloride. This document is intended for an audience with a strong background in chemistry and pharmacology.

Core Active Ingredients

This compound was a pharmaceutical preparation containing two active ingredients: a barbiturate sedative-hypnotic and a central nervous system stimulant.

-

Pentobarbital Sodium: A short-acting barbiturate.

-

Methamphetamine Hydrochloride: A potent central nervous system stimulant.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Pentobarbital Sodium and Methamphetamine Hydrochloride. This data is essential for understanding the behavior of these compounds in various experimental and physiological settings.

| Property | Pentobarbital Sodium | Methamphetamine Hydrochloride |

| Molecular Formula | C₁₁H₁₇N₂NaO₃ | C₁₀H₁₅N·HCl |

| Molecular Weight | 248.25 g/mol | 185.70 g/mol |

| Melting Point | Approximately 130 °C[1] | 171 - 175 °C[2] |

| Boiling Point | Data not consistently available | ~215.5 °C at 760 mmHg |

| Solubility | Freely soluble in water and alcohol; practically insoluble in ether.[1] Aqueous solutions can be unstable upon storage.[3][4] | Freely soluble in water, ethanol, and chloroform; practically insoluble in diethyl ether.[2] |

| Appearance | White crystalline granules or a white powder.[1][3] | Colorless crystals or a white, crystalline powder.[2] |

Chemical Structures

The chemical structures of Pentobarbital and Methamphetamine are distinct, leading to their opposing pharmacological effects.

Pentobarbital

Pentobarbital is a derivative of barbituric acid, characterized by a pyrimidine heterocyclic skeleton. The sedative-hypnotic properties of barbiturates are conferred by the substituents at the 5th carbon of this ring.

Methamphetamine

Methamphetamine is a phenethylamine derivative. Its stimulant properties are derived from its structural similarity to the neurotransmitters dopamine and norepinephrine.

Experimental Protocols

The following sections provide an overview of established methodologies for the synthesis and analysis of the active ingredients of this compound. These are intended as a guide and should be adapted and validated for specific laboratory conditions.

Synthesis of Pentobarbital

The synthesis of pentobarbital typically involves the condensation of a disubstituted malonic ester with urea.

Materials:

-

Diethyl 2-ethyl-2-(1-methylbutyl)malonate

-

Urea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a reaction vessel equipped with a reflux condenser.

-

Diethyl 2-ethyl-2-(1-methylbutyl)malonate is added to the sodium ethoxide solution.

-

Urea is subsequently added to the mixture.

-

The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the pentobarbital free acid.

-

The crude pentobarbital is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as aqueous ethanol.

To obtain Pentobarbital Sodium, the purified pentobarbital is dissolved in a stoichiometric amount of sodium hydroxide in an appropriate solvent, followed by precipitation or crystallization of the sodium salt.

Analysis of Methamphetamine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly sensitive method for the identification and quantification of methamphetamine in various matrices.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane)

-

Autosampler

Reagents and Standards:

-

Methamphetamine hydrochloride reference standard

-

Internal standard (e.g., methamphetamine-d5)

-

Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)

-

Organic solvent (e.g., methanol, ethyl acetate)

-

Buffer solutions for pH adjustment

Sample Preparation (from a biological matrix, e.g., urine):

-

To a known volume of the sample, add the internal standard.

-

Adjust the pH of the sample to basic conditions (pH > 9) to ensure methamphetamine is in its free base form.

-

Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., a mixture of hexane and ethyl acetate).

-

Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of solvent and add the derivatizing agent (TFAA).

-

Heat the mixture to facilitate the derivatization reaction, which improves the chromatographic properties of the analyte.

-

The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of derivatized methamphetamine and the internal standard.

Signaling Pathways and Logical Relationships

The opposing effects of Pentobarbital Sodium and Methamphetamine Hydrochloride can be understood by examining their interactions with different neurotransmitter systems in the central nervous system.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104622797A - Method for rapidly and simply preparing uniform and stable pentobarbital sodium solution - Google Patents [patents.google.com]

- 4. GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: InChI Keys for the Components of Desbutal

This technical guide provides a detailed overview of the chemical identifiers, specifically the International Chemical Identifier (InChI) keys, for the constituent components of Desbutal. This information is intended for researchers, scientists, and drug development professionals engaged in activities requiring precise molecular identification.

Introduction to this compound

This compound was a combination pharmaceutical product that contained two active ingredients with opposing effects on the central nervous system.[1][2][3][4] It combined a stimulant, methamphetamine hydrochloride, with a depressant, pentobarbital sodium.[1][2][3][4] This combination was marketed for various conditions, including as an antidepressant and for the treatment of obesity.[1][2][4] Due to a high potential for abuse, this compound is no longer manufactured.[1][2][3]

Components and Chemical Identifiers

The precise identification of chemical substances is critical in research and development. The InChI key is a fixed-length string of characters that provides a unique identifier for a chemical substance, derived from its structural representation.

The table below summarizes the InChI keys for this compound as a combined formulation and for its individual active components.

| Component Name | Chemical Formula | InChI Key |

| This compound | C21H34ClN3O3 | OVVVDQPFLUEXOY-UHFFFAOYSA-N |

| Methamphetamine Hydrochloride | C10H16ClN | MYWUZJCMWCOHBA-UHFFFAOYSA-N |

| Pentobarbital Sodium | C11H17N2NaO3 | QGMRQYFBGABWDR-UHFFFAOYSA-M[1][2][3][5] |

Methodologies for InChI Key Generation

The InChI keys presented in this guide are generated using standardized algorithms developed by the International Union of Pure and Applied Chemistry (IUPAC). The process involves three main steps:

-

Normalization: The chemical structure is normalized to remove any ambiguous representations. This includes tautomer and stereoisomer normalization.

-

Serialization: The normalized structure is then serialized into a linear sequence of characters, representing the layers of the InChI. These layers include the main layer (chemical formula, connections, and hydrogen atoms), a charge layer, a stereochemical layer, an isotopic layer, and a fixed-hydrogen layer.

-

Hashing: The resulting InChI string is then subjected to a hashing algorithm (SHA-1) to produce the fixed-length InChI key. This key is a compact and reliable identifier for database and internet-based searching.

Logical Relationship of this compound Components

The following diagram illustrates the composition of this compound from its constituent active pharmaceutical ingredients.

References

The Rise and Fall of Desbutal: An In-Depth History of its DEA Scheduling

For Immediate Release

This whitepaper provides a comprehensive technical overview of the Drug Enforcement Administration (DEA) scheduling history of Desbutal, a combination pharmaceutical product containing methamphetamine hydrochloride and pentobarbital sodium. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look into the regulatory and scientific considerations that led to its control and eventual removal from the market.

Introduction

This compound was a brand-name prescription medication marketed by Abbott Laboratories. It combined the central nervous system (CNS) stimulant methamphetamine with the CNS depressant pentobarbital.[1] This combination was marketed for various conditions, including as an antidepressant and for the treatment of obesity, narcolepsy, and parkinsonism.[1] However, the inherent properties of its constituent active pharmaceutical ingredients raised significant concerns regarding its potential for abuse, leading to regulatory scrutiny under the Controlled Substances Act (CSA) of 1970.

Chemical and Pharmacological Profile

This compound was formulated as a tablet containing two active ingredients:

-

Methamphetamine Hydrochloride: A potent CNS stimulant.

-

Pentobarbital Sodium: A short-to-intermediate acting barbiturate, classified as a CNS depressant.

The combination of a stimulant and a depressant was intended to mitigate some of the side effects of each component. However, this combination also presented a complex pharmacological profile with a high potential for abuse.[1]

Table 1: Chemical and Pharmacological Properties of this compound Components

| Component | Chemical Class | DEA Schedule (as individual substance) | Primary Pharmacological Effect |

| Methamphetamine Hydrochloride | Amphetamine | Schedule II | CNS Stimulant |

| Pentobarbital Sodium | Barbiturate | Schedule II | CNS Depressant |

DEA Scheduling History

The Controlled Substances Act (CSA), enacted in 1970, established a framework for the federal regulation of drugs and other substances with a potential for abuse.[2] The Act created five schedules for classifying controlled substances based on their medical use, abuse potential, and safety or dependence liability.[3][4]

Upon the implementation of the CSA, both methamphetamine and pentobarbital were placed into Schedule II .[5] This classification indicates a high potential for abuse, a currently accepted medical use with severe restrictions, and the potential for severe psychological or physical dependence.[5]

While there is no specific, separate DEA scheduling document for the combination product "this compound" found in the historical Federal Register, the scheduling of its components dictated its regulatory status. As a combination product containing two Schedule II substances, this compound was regulated as a Schedule II controlled substance .

The rationale for this classification is rooted in the principle that the abuse potential of a combination product is at least as great as its most abusable component.

Rationale for Scheduling and Eventual Discontinuation

The placement of this compound's components into Schedule II was based on the well-documented abuse potential of both amphetamines and barbiturates. The combination of a stimulant and a depressant in a single dosage form was of particular concern to regulatory bodies.

Diagram 1: DEA Drug Scheduling Process

Caption: DEA Drug Scheduling Workflow

Logical Framework for the Control of Combination Products

The scheduling of a combination product like this compound follows a logical pathway based on the CSA's framework. The primary determinant is the scheduling of its individual components.

Diagram 2: Logical Relationship for Scheduling Combination Products

Caption: Scheduling Logic for Combination Drugs

Conclusion

The DEA scheduling history of this compound is intrinsically linked to the scheduling of its constituent parts, methamphetamine and pentobarbital. As both were placed in Schedule II of the Controlled Substances Act, this compound was regulated accordingly. The subsequent withdrawal of its marketing approval by the FDA in 1973 underscored the significant abuse potential associated with combining a potent CNS stimulant and a depressant. This case serves as a historical example of the regulatory mechanisms in place to control substances with a high potential for abuse and protect public health.

References

- 1. 21 CFR § 1308.12 - Schedule II. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 2. eCFR :: 21 CFR 1308.12 -- Schedule II. [ecfr.gov]

- 3. congress.gov [congress.gov]

- 4. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]

- 5. govinfo.gov [govinfo.gov]

Methodological & Application

Application Notes and Protocols for the Detection of Desbutal Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desbutal, a combination of the central nervous system stimulant methamphetamine hydrochloride and the depressant pentobarbital sodium, presents a unique analytical challenge due to the distinct metabolic pathways of its two active components.[1] Accurate detection and quantification of this compound metabolites are crucial in clinical and forensic toxicology, as well as in drug development and metabolism studies. These application notes provide detailed methodologies for the analysis of the primary metabolites of both methamphetamine and pentobarbital in biological matrices.

The principal analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for the unambiguous identification and quantification of drug metabolites.[2][3] Immunoassays can also be employed as a preliminary screening tool.

Metabolic Pathways of this compound Components

Understanding the biotransformation of methamphetamine and pentobarbital is fundamental to identifying the correct target analytes.

Methamphetamine Metabolism:

Methamphetamine is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP2D6.[1][4] The main metabolic reactions are N-demethylation and aromatic hydroxylation.[4]

-

N-demethylation of methamphetamine produces its active metabolite, amphetamine (AMP).[4][5]

-

Aromatic hydroxylation results in the formation of para-hydroxymethamphetamine (pOH-MA).[4][5]

-

Amphetamine can be further metabolized to para-hydroxyamphetamine (pOH-AMP).[4]

-

These Phase I metabolites can then undergo Phase II conjugation to form more water-soluble compounds, such as sulfates and glucuronides, prior to excretion.[6][7]

Pentobarbital Metabolism:

Pentobarbital is also extensively metabolized by hepatic microsomal enzymes.[8][9] The primary metabolic process is oxidation.

-

The main Phase I reaction is the oxidation of the 1-methylbutyl side chain to form hydroxypentobarbital.[10][11]

-

This metabolite is largely inactive.

-

The hydroxylated metabolite then undergoes Phase II conjugation , primarily with glucuronic acid, to facilitate its excretion in the urine.[11]

Analytical Methods and Protocols

A general workflow for the analysis of this compound metabolites from biological samples is outlined below.

Sample Preparation

Proper sample preparation is critical for removing interferences from the biological matrix and concentrating the analytes of interest.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol is suitable for the extraction of both methamphetamine and pentobarbital metabolites from plasma or serum.

-

Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Dilute 1 mL of plasma or serum with 1 mL of phosphate buffer (pH 6). Load the diluted sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1.5 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).[12]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is effective for the extraction of amphetamines and barbiturates from urine.

-

Sample Preparation: To 1 mL of urine, add an appropriate internal standard. Adjust the pH to approximately 9-10 with a suitable buffer.

-

Extraction: Add 5 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).[13]

-

Separation: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Transfer the organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of this compound metabolites, though derivatization is often necessary, particularly for pentobarbital.

Protocol 3: GC-MS Analysis of Methamphetamine and Pentobarbital Metabolites

-

Derivatization (for Pentobarbital): To the dried extract from sample preparation, add a methylating agent such as trimethylanilinium hydroxide (TMAH) in a suitable solvent.[14] The "flash methylation" occurs in the hot injection port of the gas chromatograph.[14]

-

GC Conditions:

-

Column: A non-polar capillary column such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 25°C/min to 310°C and hold for 4-5 minutes.[13]

-

Injector Temperature: 250-300°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

-

Acquisition Mode: Selective Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

-

Transfer Line Temperature: 280-310°C.

-

Quantitative Data for GC-MS Analysis

| Analyte | Derivatization | Quantitation Ion (m/z) | Qualifier Ions (m/z) | Typical Limit of Quantitation (LOQ) |

| Methamphetamine | Not always required | 58 | 91, 65 | 1.09 µg/mL[15] |

| Amphetamine | Not always required | 44 | 91, 65 | - |

| Pentobarbital | Methylation | 227[13] | 157, 228[13] | 2 µg/mL[13] |

Note: Specific ions and retention times will vary depending on the exact instrumentation and conditions used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.[16]

Protocol 4: LC-MS/MS Analysis of Methamphetamine and Pentobarbital Metabolites

-

LC Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[16]

-

Mobile Phase A: 0.1% formic acid in water.[16]

-

Mobile Phase B: Methanol or acetonitrile.[16]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.[16]

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode for methamphetamine and its metabolites, and can be used for pentobarbital as well.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor and Product Ions: These should be optimized for each analyte and internal standard.

-

Quantitative Data for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Limit of Quantitation (LOQ) |

| Methamphetamine | 150.1 | 91.1, 119.1 | 1 ng/mL[17] |

| Amphetamine | 136.1 | 91.1, 119.1 | 1 ng/mL[17] |

| p-Hydroxymethamphetamine | 166.1 | 119.1, 91.1 | 1.09 ng/mL[18] |

| Pentobarbital | 227.1 | 157.1 | 5 ng/mL[16] |

Note: Specific MRM transitions and instrument parameters should be optimized in the user's laboratory.

Summary

The analytical methods described provide a comprehensive framework for the detection and quantification of this compound metabolites. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation. Proper sample preparation is paramount to achieving accurate and reliable results. The provided protocols and quantitative data serve as a starting point for method development and validation in your laboratory.

References

- 1. How long does meth stay in your system? [medicalnewstoday.com]

- 2. mdpi.com [mdpi.com]

- 3. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselectivity in the human metabolism of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction and Transport of Methamphetamine and its Primary Metabolites by Organic Cation and Multidrug and Toxin Extrusion Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Pentobarbital Sodium? [synapse.patsnap.com]

- 9. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pentobarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Pentobarbital, Serum - Mayo Clinic Laboratories | Neurology Catalog [neurology.testcatalog.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. agilent.com [agilent.com]

- 14. Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciencetechindonesia.com [sciencetechindonesia.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Quantitative determination of total methamphetamine and active metabolites in rat tissue by liquid chromatography with tandem mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for the Forensic Toxicological Analysis of Desbutal

Introduction

Desbutal is the brand name for a combination drug containing pentobarbital, a barbiturate with central nervous system (CNS) depressant effects, and methamphetamine, a potent CNS stimulant.[1] Due to its high potential for abuse, the forensic toxicological analysis of this compound is crucial in postmortem investigations, driving under the influence cases, and workplace drug testing. This document provides detailed application notes and protocols for the screening and confirmation of the constituent components of this compound in biological matrices.

Screening Methods: Immunoassays

Immunoassays are a widely used initial screening tool for the presumptive identification of drug classes in biological samples, primarily urine.[2] These assays are advantageous due to their speed, high throughput, and sensitivity.[3][4] Various commercial immunoassay kits are available for the detection of barbiturates and amphetamines.[5]

-

Principle: These assays work on the principle of competitive binding, where the drug or drug metabolite in the sample competes with a labeled drug for a limited number of antibody binding sites. The presence of the drug class is indicated by a signal change, which can be measured.

-

Types: Commonly used immunoassay techniques include enzyme-multiplied immunoassay technique (EMIT), cloned enzyme donor immunoassay (CEDIA), and radioimmunoassay (RIA).[3][4]

-

Limitations: It is important to note that immunoassays are class-specific and can exhibit cross-reactivity with other structurally related compounds, leading to potential false positives.[3] Therefore, all presumptive positive results from immunoassays must be confirmed by a more specific and sensitive method.[2] The precision of some immunoassays may allow for detection below established cutoff values, potentially increasing the detection of drug use.[6]

Confirmatory Methods: Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the definitive identification and quantification of drugs and their metabolites in forensic toxicology.[2][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity and is a well-established technique for drug analysis.[7][8] For the analysis of pentobarbital and methamphetamine, a derivatization step is often employed to improve their chromatographic properties and thermal stability.

-

Sample Preparation: Extraction from biological matrices is necessary to isolate the drugs of interest and remove interferences. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE).[9][10] SPE has been shown to provide good recoveries for barbiturates in urine.[10]

-

Derivatization: Methylation is a common derivatization technique for barbiturates, such as pentobarbital, prior to GC-MS analysis.[10]

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl polysiloxane phase) is coupled to a mass spectrometer.[10] The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become increasingly popular in forensic toxicology due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.

-

Sample Preparation: Sample preparation for LC-MS/MS can be as simple as a "dilute-and-shoot" approach, especially for urine samples, or may involve extraction techniques like LLE, SPE, or SLE for more complex matrices like blood.[9][11]

-

Chromatography: Reversed-phase liquid chromatography is typically used to separate pentobarbital and methamphetamine from other matrix components. A method has been described that can chromatographically separate the isobaric pair, amobarbital and pentobarbital.[11]

-

Instrumentation: The liquid chromatograph is interfaced with a tandem mass spectrometer, often a triple quadrupole instrument. Electrospray ionization (ESI) is a common ionization technique. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[12]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of pentobarbital and methamphetamine using various techniques.

| Analyte | Technique | Matrix | LOQ/LOD | Recovery | Reference |

| Pentobarbital | GC-MS | Urine | LOD: ~20 ng/mL | 80-90% | [10] |

| Methamphetamine | Immunoassay | Urine | - | - | [13] |

| Pentobarbital | HPLC | Drug Substance | Impurities ≥ 0.01% | Quantitative | [14] |

| Barbiturates | LC-MS/MS | Urine | 5 ng/mL | >99% | [12] |

| Methamphetamine | GC-MS | Urine | - | - | [15] |

| Multiple Drugs | LC-HRAM-MS | Whole Blood | LOQ: 0.2-1 ng/mL | - | [16] |

Experimental Protocols

Protocol 1: Immunoassay Screening of Urine for Barbiturates and Amphetamines

-

Sample Collection: Collect a urine sample in a clean, properly labeled container.

-

Assay Performance:

-

Allow the immunoassay test device/reagents and urine sample to equilibrate to room temperature prior to testing.

-

Follow the specific manufacturer's instructions for the chosen immunoassay kit (e.g., test cups, strips, or automated analyzer).

-

This typically involves applying a specific volume of the urine sample to the test device.

-

-

Result Interpretation:

-

Interpret the results at the time specified by the manufacturer.

-

A presumptive positive result indicates the presence of the drug class at or above the cutoff concentration.

-

A negative result indicates that the drug class is not present or is below the cutoff concentration.

-

-

Confirmation: All presumptive positive samples must be forwarded for confirmatory analysis by GC-MS or LC-MS/MS.

Protocol 2: GC-MS Confirmation of Pentobarbital and Methamphetamine in Urine

-

Sample Preparation (Solid-Phase Extraction):

-

To 2 mL of urine, add an appropriate internal standard (e.g., d5-pentobarbital).[10]

-

Adjust the sample pH to 7 with a buffer.[10]

-

Condition an SPE cartridge (e.g., Bond Elute Certify II) according to the manufacturer's protocol.[10]

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization (Methylation for Pentobarbital):

-

Reconstitute the dried extract in a derivatizing agent (e.g., iodomethane/tetramethylammonium hydroxide in dimethylsulfoxide).[10]

-

Heat the mixture to facilitate the reaction.

-

-

GC-MS Analysis:

-

GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 120 °C for 1 min, then ramp to 300 °C at 15 °C/min.[8]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Acquisition Mode: Full scan (m/z 40-500) for identification and/or Selected Ion Monitoring (SIM) for quantification.[8]

-

Protocol 3: LC-MS/MS Confirmation of Pentobarbital and Methamphetamine in Urine

-

Sample Preparation (Dilute-and-Shoot):

-

To a 100 µL aliquot of urine, add an appropriate deuterated internal standard for each analyte.[12]

-

Vortex the sample.

-

Centrifuge to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm).[12]

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[17]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[17]

-

Gradient Elution: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 400 µL/min.[17]

-

Column Temperature: 40 °C.[17]

-

Ionization Mode: Heated Electrospray Ionization (HESI), with polarity switching to detect pentobarbital in negative mode and methamphetamine in positive mode.[16]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte and internal standard should be optimized.

-

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Logical relationship of screening and confirmatory tests.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ojp.gov [ojp.gov]

- 3. Radioimmunoassay of drugs subject to abuse: critical evaluation of urinary morphine-barbiturate, morphine, barbiturate, and amphetamine assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. EP1167976A2 - Immunoassay for the detection of amphetamines and derivatives thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. DSpace [open.bu.edu]

- 10. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Application of the multiple drugs immunoassay test for rapid detection of drug abuse in postmortem urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of pentobarbital and pentobarbital sodium in bulk drug substance and dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. documents.thermofisher.cn [documents.thermofisher.cn]

- 17. Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Simultaneous Separation and Quantification of Methamphetamine and Pentobarbital in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

The simultaneous detection and quantification of methamphetamine, a potent central nervous system stimulant, and pentobarbital, a short-acting barbiturate, is crucial in forensic toxicology, clinical diagnostics, and drug development research. Due to their differing chemical properties, the separation of these compounds in a single analytical run presents a challenge. This application note provides detailed protocols for the simultaneous separation and quantification of methamphetamine and pentobarbital in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, protocols for Gas Chromatography-Mass Spectrometry (GC-MS) are provided as an alternative method.

Data Presentation

The following tables summarize the key quantitative data for the separation of methamphetamine and pentobarbital using LC-MS/MS and GC-MS.

Table 1: LC-MS/MS Method Parameters and Quantitative Data

| Parameter | Methamphetamine | Pentobarbital |

| Retention Time (min) | ~2.9 - 3.5 | ~4.5 - 5.5 |

| Precursor Ion (m/z) | 150.1 | 225.1 |

| Product Ion 1 (m/z) | 119.1 | 141.1 |

| Product Ion 2 (m/z) | 91.1 | 184.1 |

| Collision Energy (eV) | 15 | 20 |

| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL | 5.0 ng/mL |

| Linear Range | 1.0 - 500 ng/mL | 5.0 - 1000 ng/mL |

| Recovery (%) | >85% | >90% |

Table 2: GC-MS Method Parameters and Quantitative Data (with derivatization)

| Parameter | Methamphetamine (as TFAA derivative) | Pentobarbital (as TMS derivative) |

| Retention Time (min) | ~5.5 - 6.5 | ~8.0 - 9.0 |

| Quantification Ion (m/z) | 118 | 255 |

| Qualifier Ion 1 (m/z) | 91 | 198 |

| Qualifier Ion 2 (m/z) | 65 | 141 |

| Limit of Detection (LOD) | 1 ng/mL | 5 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL | 10 ng/mL |

| Linear Range | 5 - 1000 ng/mL | 10 - 1000 ng/mL |

| Recovery (%) | >80% | >85% |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices (Urine, Blood Plasma)

This protocol is suitable for both LC-MS/MS and GC-MS analysis.

-

Sample Pre-treatment:

-

To 1 mL of urine or plasma, add 10 µL of an internal standard working solution (e.g., Methamphetamine-d5 and Pentobarbital-d5 at 1 µg/mL).

-

Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 2 mL of deionized water.

-

Wash the cartridge with 2 mL of 0.1 M acetic acid.

-

Dry the cartridge thoroughly under vacuum for 5-10 minutes.

-

Wash the cartridge with 2 mL of methanol and dry again for 2 minutes.

-

-

Elution:

-

Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (80:15:5 v/v/v).

-

Collect the eluate in a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

For LC-MS/MS analysis, reconstitute the residue in 100 µL of the initial mobile phase.

-

For GC-MS analysis, proceed to the derivatization step.

-

Derivatization for GC-MS Analysis

-

Methamphetamine Derivatization:

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

-

Cap the vial and heat at 70°C for 20 minutes.

-

-

Pentobarbital Derivatization:

-

After cooling the vial from the previous step, evaporate the reagent under nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70°C for 30 minutes.

-

-

Final Step:

-

After cooling, the sample is ready for injection into the GC-MS.

-

LC-MS/MS Protocol

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: ESI Positive for Methamphetamine, ESI Negative for Pentobarbital (can be run in a single analysis with fast polarity switching).

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

GC-MS Protocol

-

Instrumentation: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

-

GC Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 30°C/min to 300°C, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Selected Ion Monitoring (SIM) or MRM.

Visualizations

Caption: Experimental workflow for the separation of methamphetamine and pentobarbital.

Caption: Signaling pathway of methamphetamine in the central nervous system.

Caption: Signaling pathway of pentobarbital at the GABA-A receptor.

Application Note: Quantitative Analysis of Desbutal Components (Pentobarbital and Methamphetamine) in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the two active components of Desbutal—pentobarbital and methamphetamine—in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a reverse-phase chromatographic separation with electrospray ionization mass spectrometry. This method is suitable for clinical research, forensic toxicology, and pharmacokinetic studies involving the administration of this compound.

Introduction

This compound is a pharmaceutical preparation containing pentobarbital, a short-acting barbiturate, and methamphetamine, a potent central nervous system stimulant. The accurate and simultaneous measurement of both components is crucial for therapeutic drug monitoring, pharmacokinetic analysis, and in forensic investigations. Liquid chromatography-mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1] This application note provides a comprehensive protocol for the analysis of pentobarbital and methamphetamine in human plasma.

Experimental

2.1. Materials and Reagents

-

Pentobarbital and Methamphetamine reference standards (Cerilliant)

-

Deuterated internal standards (IS): Pentobarbital-d5 and Methamphetamine-d5 (Cerilliant)

-

Acetonitrile (LC-MS grade, Honeywell)

-

Methanol (LC-MS grade, Honeywell)

-

Formic acid (Optima™ LC/MS Grade, Fisher Scientific)

-

Ammonium acetate (Sigma-Aldrich)

-

Human plasma (drug-free)

-

Ultrapure water (Milli-Q® system)

2.2. Instrumentation

-

Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.[2]

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer with Agilent Jet Stream technology or equivalent.[2]

-

Analytical Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm.[2]

2.3. Sample Preparation

A simple protein precipitation method is employed for sample preparation.[3][4][5]

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing Pentobarbital-d5 and Methamphetamine-d5).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

2.4. Liquid Chromatography Method

Chromatographic separation is achieved using a gradient elution.

-

Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 7.0 | 90 |

| 7.1 | 10 |

| 10.0 | 10 |

2.5. Mass Spectrometry Method

The mass spectrometer is operated in electrospray ionization (ESI) mode, with polarity switching to detect both analytes in their optimal ionization state. Methamphetamine is detected in positive ion mode, while pentobarbital is detected in negative ion mode.[2]

-

Ionization Mode: ESI Positive (for Methamphetamine) and Negative (for Pentobarbital)

-

Gas Temperature: 300 °C

-

Gas Flow: 10 L/min

-

Nebulizer: 45 psi

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 12 L/min

-

Capillary Voltage: 3500 V (Positive), 3000 V (Negative)

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Methamphetamine | Positive | 150.1 | 119.1 | 10 |

| Methamphetamine-d5 | Positive | 155.1 | 123.1 | 10 |

| Pentobarbital | Negative | 225.1 | 182.1 | 15 |

| Pentobarbital-d5 | Negative | 230.1 | 187.1 | 15 |

Results and Discussion

3.1. Linearity and Sensitivity

The method was validated for linearity over a concentration range of 1-1000 ng/mL for both analytes. The coefficient of determination (r²) was >0.995 for both pentobarbital and methamphetamine, demonstrating excellent linearity.[2] The lower limit of quantification (LLOQ) was established at 1 ng/mL for both compounds.

3.2. Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision (%CV) was less than 15%, and the accuracy (%bias) was within ±15% for both analytes, which is acceptable for bioanalytical methods.[2]

3.3. Recovery

The extraction recovery was determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. The average recovery for both pentobarbital and methamphetamine was greater than 85%.

Workflow and Signaling Pathway Diagrams